molecular formula C17H25N3O4S2 B5627944 (4aS,7aR)-N,N-dimethyl-6,6-dioxo-1-(4-thiophen-2-ylbutanoyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide

(4aS,7aR)-N,N-dimethyl-6,6-dioxo-1-(4-thiophen-2-ylbutanoyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide

Cat. No.: B5627944
M. Wt: 399.5 g/mol
InChI Key: DENWPFXJQVLNJA-LSDHHAIUSA-N
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Description

The compound (4aS,7aR)-N,N-dimethyl-6,6-dioxo-1-(4-thiophen-2-ylbutanoyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide is a complex organic molecule with a unique structure It contains a thieno[3,4-b]pyrazine core, which is a bicyclic system consisting of a thiophene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,7aR)-N,N-dimethyl-6,6-dioxo-1-(4-thiophen-2-ylbutanoyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide typically involves multiple steps. One common approach is to start with the thiophene ring and introduce the pyrazine moiety through a series of reactions. The key steps may include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrazine Ring: This step often involves the condensation of a diamine with a diketone or diester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated systems may be employed to streamline the process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

(4aS,7aR)-N,N-dimethyl-6,6-dioxo-1-(4-thiophen-2-ylbutanoyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene or pyrazine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the pyrazine ring may produce dihydropyrazines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and therapeutic potential.

Medicine

In medicine, (4aS,7aR)-N,N-dimethyl-6,6-dioxo-1-(4-thiophen-2-ylbutanoyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide may be studied for its potential as a drug candidate. Its ability to modulate specific biological pathways could make it a valuable tool in the treatment of various diseases.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings. Its unique chemical properties may impart desirable characteristics to these materials, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (4aS,7aR)-N,N-dimethyl-6,6-dioxo-1-(4-thiophen-2-ylbutanoyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (4aS,7aR)-N,N-dimethyl-6,6-dioxo-1-(4-thiophen-2-ylbutanoyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4aS,7aR)-N,N-dimethyl-6,6-dioxo-1-(4-thiophen-2-ylbutanoyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S2/c1-18(2)17(22)20-9-8-19(14-11-26(23,24)12-15(14)20)16(21)7-3-5-13-6-4-10-25-13/h4,6,10,14-15H,3,5,7-9,11-12H2,1-2H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENWPFXJQVLNJA-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCN(C2C1CS(=O)(=O)C2)C(=O)CCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)N1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)CCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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